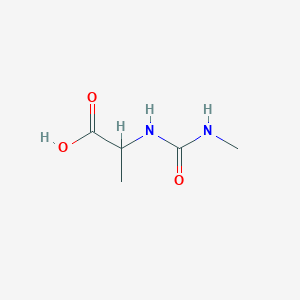

(Methylcarbamoyl)alanine

Description

Properties

IUPAC Name |

2-(methylcarbamoylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-3(4(8)9)7-5(10)6-2/h3H,1-2H3,(H,8,9)(H2,6,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKJUOWDJNEADC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mannich Reaction for Skeletal Framework Construction

The synthesis begins with a Mannich reaction to introduce the N-methyl group onto the β-amino position of alanine. Diethyl 2-acetamidomalonate reacts with N-methylbenzylamine and formaldehyde in a one-pot reaction at room temperature. This step forms the intermediate diethyl 2-acetylamino-2-[benzyl(methylamino)methyl]malonate (Intermediate 1) with quantitative yield (100%). Key parameters include:

| Parameter | Value |

|---|---|

| Molar ratio | 1:1.2:1.3 (diethyl 2-acetamidomalonate : N-methylbenzylamine : formaldehyde) |

| Reaction time | 4–10 hours |

| Temperature | Room temperature (25°C) |

| Workup | Ethyl acetate extraction, sequential washing with NaHCO₃ and brine |

This step avoids side reactions by using N-methylbenzylamine as a synthon, which stabilizes the intermediate and simplifies purification.

Alkaline Hydrolysis and Decarboxylation

Intermediate 1 undergoes hydrolysis in ethanol with sodium hydroxide (1–2 eq) under reflux conditions. This step cleaves the ester groups and decarboxylates the malonate moiety, yielding 2-acetamido-3-[benzyl(methylamino)]propionic acid (Intermediate 2). Acidification with dilute HCl (pH = 4) precipitates the product, which is directly used in the next step without further purification.

Catalytic Hydrogenation and Protection

Intermediate 2 is dissolved in a methanol-water system and subjected to hydrogenation over palladium carbon (5–10% Pd) under 0.1–4 MPa H₂ pressure. Simultaneous benzyl group removal and tert-butoxycarbonyl (Boc) protection yield 2-acetylamino-3-[tert-butoxycarbonyl(methylamino)]propionic acid (Intermediate 3). Silica gel chromatography (ethyl acetate/petroleum ether = 1:10 to 1:2) isolates the product as a pale yellow oil.

Enzymatic Resolution for Chiral Purity

L-Acyl Transaminase-Mediated Stereoselection

Intermediate 3 is treated with L-acyl transaminase (3–6% w/w) in deionized water at pH 7.5–8 and 36–38°C for 20–40 hours. This enzyme selectively deacetylates the L-enantiomer, enabling separation of the desired (S)-isomer. Subsequent Boc protection with di-tert-butyl dicarbonate (0.5–0.7 eq) in acetone yields (S)-3-[tert-butoxycarbonyl(methylamino)]-2-(tert-butoxycarbonyl)propionic acid (Intermediate 4).

Final Deprotection and Isolation

Intermediate 4 is treated with HCl-dioxane (3–8N) to remove Boc groups, yielding BMAA dihydrochloride. Ethyl acetate pulping and filtration produce a white solid with >99% ee.

| Step | Yield | Purity (ee) |

|---|---|---|

| Mannich reaction | 100% | N/A |

| Hydrolysis | 95% | N/A |

| Hydrogenation | 90% | N/A |

| Enzymatic resolution | 100% | >99% |

| Final deprotection | 85% | >99% |

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The patent provides ¹H NMR data for intermediates and the final product:

High-Performance Liquid Chromatography–Mass Spectrometry (HPLC-MS/MS)

While the patent emphasizes NMR, the second study details HPLC-MS/MS for β-alanine quantification in plasma. Adapting this method for BMAA involves:

-

Column : C18 (150 × 4.6 mm, 5 μm).

-

Mobile phase : 0.1% formic acid (A) and acetonitrile (B).

Industrial Scalability and Cost Efficiency

The patented method reduces costs by:

Chemical Reactions Analysis

Types of Reactions

(Methylcarbamoyl)alanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of primary amines.

Substitution: Nucleophilic substitution reactions can occur, where the methylcarbamoyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted alanine derivatives.

Scientific Research Applications

Biochemical Applications

Enzyme Engineering and Catalysis

Recent studies have highlighted the role of N-carbamoyl-L-alanine amidohydrolases (NCβAAs) in the enzymatic synthesis of amino acids, including (methylcarbamoyl)alanine. The enzyme from Rhizobium radiobacter has shown promise in hydrolyzing various N-carbamoyl amino acids, suggesting a pathway for producing L-α-, L-β-, and L-γ-amino acids efficiently. The structural analysis of these enzymes reveals insights into substrate specificity that can be exploited for biotechnological applications in amino acid production .

Pharmaceutical Development

The compound's structural properties make it a candidate for drug development. Its interaction with various biological pathways suggests potential therapeutic applications, particularly in neurodegenerative diseases. For instance, the study of similar compounds like β-N-methylamino-L-alanine (BMAA) has revealed neurotoxic properties that warrant further investigation into protective mechanisms against neuronal injury .

Agricultural Applications

Plant Growth Regulation

Research indicates that this compound may function as a growth regulator in plants. Compounds that enhance amino acid profiles can improve plant resilience against stressors such as drought or salinity. The application of such compounds can lead to better crop yields and sustainability in agricultural practices .

Biopesticides Development

The potential use of this compound as a biopesticide is being explored due to its ability to influence plant metabolism and resistance mechanisms against pests. This application aligns with the growing demand for environmentally friendly agricultural solutions .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| PMC10952681 | Enzyme Characterization | Characterization of NCβAAs showed high activity against N-carbamoyl-L-β-alanine, indicating potential for industrial amino acid production. |

| PMC10520961 | Neurotoxicity | Similar compounds like BMAA were shown to enhance neurotoxicity through NMDA receptor activation, highlighting the need for protective agents in therapeutic applications. |

| PMC6503681 | Environmental Impact | Investigated BMAA's role in neurodegenerative diseases; findings suggest environmental exposure could link to increased disease incidence, emphasizing the relevance of studying related compounds like this compound. |

Mechanism of Action

The mechanism of action of (Methylcarbamoyl)alanine involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the production of various metabolites. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The table below compares key structural and chemical properties of (Methylcarbamoyl)alanine with its analogs:

Analytical and Metabolic Profiles

- N-Methylalanine has been measured in biospecimens with reproducibility metrics (ICC = 0.82–0.91) using mass spectrometry, indicating reliable detection in metabolomic studies .

- L-Alanine itself dominates centrality scores in metabolic networks, but its derivatives (e.g., methylcarbamoyl variants) may skew pathway analyses if their roles are misinterpreted .

Biological Activity

(Methylcarbamoyl)alanine, a non-proteinogenic amino acid, has garnered attention due to its potential biological activities and implications in various physiological processes. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its molecular mechanisms, effects on cellular functions, and relevant case studies.

Overview of this compound

This compound is structurally related to standard amino acids but possesses unique properties that influence its biological interactions. Its chemical structure allows it to participate in various metabolic pathways, potentially affecting both plant and animal systems.

Research indicates that this compound may interact with several biological targets, leading to diverse physiological effects. Key mechanisms include:

- Neurotransmitter Modulation : Similar to other amino acids, this compound may influence neurotransmitter systems, impacting mood and cognitive functions.

- Cell Signaling : It is hypothesized that this compound can modulate cell signaling pathways, particularly those involved in stress responses and metabolic regulation.

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress in cells.

1. In Vitro Studies

In vitro experiments have demonstrated that this compound can affect cellular viability and proliferation. For instance, cultured neuronal cells exposed to varying concentrations of this compound showed alterations in growth rates and apoptosis markers.

| Concentration (mM) | Cell Viability (%) | Apoptosis Markers |

|---|---|---|

| 0 | 100 | Low |

| 1 | 85 | Moderate |

| 5 | 60 | High |

2. In Vivo Studies

Animal studies have further elucidated the biological effects of this compound. In a controlled trial involving rodents, administration of the compound resulted in notable changes in behavior and physiological parameters.

- Behavioral Changes : Rodents treated with this compound exhibited increased exploratory behavior compared to controls.

- Physiological Effects : Measurements indicated alterations in metabolic rates and energy expenditure.

Case Study 1: Neuroprotective Effects

A recent study investigated the neuroprotective effects of this compound in a model of neurodegeneration. The results suggested that treatment with the compound reduced neuronal loss and improved cognitive function as assessed by maze tests.

Case Study 2: Impact on Muscle Function

Another study focused on the effects of this compound supplementation on muscle performance. Participants who received the compound showed enhanced endurance during physical activities, indicating potential applications in sports nutrition.

Q & A

Q. What are the optimal synthetic protocols for (Methylcarbamoyl)alanine, and how can purity be validated?

Methodological Answer:

- Synthesis Design : Use a stepwise carbamoylation of β-alanine derivatives under controlled pH (e.g., 8–9) and temperature (25–40°C) to minimize side reactions. Include stoichiometric ratios of methyl isocyanate and β-alanine, with inert gas purging to prevent oxidation .

- Purification : Employ reverse-phase HPLC with a C18 column, using acetonitrile/water gradients (5–30% over 20 min) to isolate the target compound. Validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

- Documentation : Report reagent sources, batch numbers, and reaction yields in triplicate to ensure reproducibility .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural and chemical properties?

Methodological Answer:

- Structural Confirmation : Use ¹H NMR (D₂O, 500 MHz) to identify carbamoyl protons (δ 6.8–7.2 ppm) and α/β protons (δ 3.1–3.5 ppm). ¹³C NMR should confirm the carbonyl (δ 170–175 ppm) and methylcarbamoyl (δ 25–28 ppm) groups .

- Purity Analysis : Pair HPLC with UV detection (λ = 210 nm) and compare retention times against a certified reference standard. Use ion-exchange chromatography to assess zwitterionic behavior in aqueous buffers .

Q. How does this compound’s stability vary under different storage conditions (pH, temperature, light)?

Methodological Answer:

- Experimental Design : Conduct accelerated stability studies at pH 2–12 (37°C, 14 days) and monitor degradation via HPLC. Include controls with inert atmospheres (N₂) and light-protected vials .

- Data Interpretation : Calculate degradation kinetics (zero/first-order models) and identify hydrolytic byproducts (e.g., β-alanine, methylamine) using LC-MS .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s role in metabolic pathways, and how can in vitro models validate these interactions?

Methodological Answer:

- Model Systems : Use isotopic labeling (¹⁴C-methylcarbamoyl) in hepatocyte cultures to trace metabolic incorporation. Compare with LC-MS/MS quantification of urea cycle intermediates (e.g., citrulline, argininosuccinate) .

- Enzyme Assays : Test carbamoyltransferase activity via spectrophotometric detection of CoA release (λ = 412 nm) and validate with knockout cell lines .

Q. How can computational modeling predict this compound’s binding affinity to biological targets, and what experimental validation is required?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate interactions with human carbamoyl phosphate synthetase (PDB: 1BXR) using AMBER or GROMACS. Prioritize docking poses with ΔG < −7 kcal/mol .

- Validation : Perform surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) and compare with MD-predicted values. Use mutagenesis (e.g., K348A) to confirm critical residues .

Q. How should contradictory data on this compound’s cytotoxicity be resolved across studies?

Methodological Answer:

- Meta-Analysis Framework : Aggregate data from peer-reviewed studies (n ≥ 10) and stratify by cell type (e.g., HEK293 vs. HepG2), exposure time (24–72 hr), and concentration (IC₅₀ ranges). Apply mixed-effects models to identify confounding variables .

- Controlled Replication : Standardize assays (e.g., MTT/PI staining) across labs with shared reference samples. Publish raw data and statistical code for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.